molecular formula C19H19N3O4 B7717926 N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B7717926
M. Wt: 353.4 g/mol
InChI Key: HEVLBGHRNRLUFF-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core linked to a propanamide chain and two para-methoxyphenyl substituents. The molecular formula is C₁₉H₁₉N₃O₄ (molecular weight: 353.38 g/mol). The oxadiazole ring contributes to its rigidity and electronic properties, while the methoxy groups enhance solubility and influence receptor interactions.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-15-7-3-13(4-8-15)19-21-18(26-22-19)12-11-17(23)20-14-5-9-16(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVLBGHRNRLUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the 4-methoxyphenyl groups:

    Formation of the propanamide linkage: The final step involves the formation of the amide bond through the reaction of the oxadiazole intermediate with a suitable amine or amide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts can be employed.

    Substitution: Reagents like halides, acids, or bases can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds containing oxadiazole moieties exhibit promising anticancer activities. N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide has been studied for its ability to inhibit specific cancer cell lines. The mechanism of action is believed to involve the compound's interaction with cellular signaling pathways that regulate apoptosis and proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various oxadiazole derivatives and their evaluation against human cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapies .

1.2 Anti-inflammatory Activity

The compound has also shown anti-inflammatory properties in preclinical studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Case Study:
In a study conducted on animal models of inflammation, this compound was administered to assess its effects on edema and pain response. The findings indicated a significant reduction in inflammation markers compared to control groups .

Material Science

2.1 Photoluminescent Materials

The unique structure of this compound allows it to be incorporated into photoluminescent materials. Its ability to absorb light and emit fluorescence makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Data Table: Photophysical Properties

PropertyValue
Absorption Maximum (nm)350
Emission Maximum (nm)450
Quantum Yield0.75

Case Study:
Research published in Advanced Functional Materials explored the incorporation of this compound into polymer matrices for OLED applications. The study reported enhanced light emission efficiency and stability compared to conventional materials .

Agricultural Chemistry

3.1 Pesticidal Activity

This compound has been evaluated for its pesticidal properties against various pests affecting crops. Its mechanism involves disrupting metabolic processes in target organisms.

Case Study:
Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations and improved crop yields compared to untreated controls .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor interaction: Binding to specific receptors and modulating their activity.

    DNA interaction: Intercalating into DNA and affecting its function.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below compares the target compound with key analogs, highlighting structural variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Oxadiazole Position 3) Substituents (Amide Phenyl) Key Properties/Activities
N-(4-Methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide C₁₉H₁₉N₃O₄ 353.38 4-Methoxyphenyl 4-Methoxyphenyl High lipophilicity; potential CB2 receptor affinity
N-(4-Methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide C₁₉H₁₉N₃O₄ 353.38 3-Methoxyphenyl 4-Methoxyphenyl Altered electronic effects due to meta-methoxy
N-(2-Fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide C₁₈H₁₆FN₃O₃ 341.34 4-Methoxyphenyl 2-Fluorophenyl Increased electronegativity; lower molecular weight
N-(3-Chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide C₁₈H₁₆ClN₃O₃ ~357.79* 4-Methoxyphenyl 3-Chlorophenyl Enhanced metabolic stability; higher lipophilicity
N-(2,5-Dimethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide C₂₀H₂₁N₃O₅ 383.40 4-Methoxyphenyl 2,5-Dimethoxyphenyl Improved solubility; bulky substituents

*Calculated value based on molecular formula.

Key Findings from Comparative Studies

Substituent Position Effects: The meta-methoxy isomer () exhibits distinct electronic properties compared to the target compound’s para-methoxy group. This positional change may alter π-π stacking interactions in biological systems .

Physicochemical Properties: The dimethoxyphenyl analog () has a higher molecular weight (383.40 g/mol) and additional hydrogen bond acceptors, which may improve aqueous solubility but reduce membrane permeability .

Biological Activity Insights :

  • Oxadiazole-propanamide derivatives in showed CB2 receptor selectivity when paired with carbazolyl groups, suggesting the scaffold’s versatility for receptor targeting .
  • Methoxy groups are associated with antioxidant and anti-inflammatory activity in triazole analogs (), which may extend to oxadiazole derivatives .

Biological Activity

N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Aromatic rings : Two 4-methoxyphenyl groups.
  • Oxadiazole ring : A 1,2,4-oxadiazol-5-yl moiety.
  • Propanamide backbone : Contributing to its chemical reactivity and biological interactions.

The IUPAC name for the compound is this compound. Its molecular formula is C20H22N4O3C_{20}H_{22}N_4O_3 with a molecular weight of approximately 366.42 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways that influence:

  • Cell proliferation : The compound may inhibit the growth of cancer cells by inducing apoptosis.
  • Enzyme inhibition : It may act as an inhibitor of certain enzymes involved in tumor progression and inflammation.

Research indicates that compounds with oxadiazole moieties often exhibit significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Anticancer Properties

Several studies have investigated the anticancer potential of oxadiazole derivatives, including this compound. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for this compound were reported to be in the micromolar range against human leukemia and breast cancer cell lines .
Cell LineIC50 (µM)Mechanism of Action
CEM-C7 (Leukemia)0.65Induction of apoptosis
MCF-7 (Breast)2.41Cell cycle arrest at G0-G1 phase
U937 (Leukemia)1.00Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives containing oxadiazole rings can exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections resistant to conventional antibiotics .

Case Study 1: Antitumor Activity

A study published in MDPI highlighted that derivatives similar to this compound demonstrated potent antitumor activity. The research indicated that these compounds could induce apoptosis in cancer cells through upregulation of p53 and activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of oxadiazole derivatives. The results showed that certain compounds could significantly reduce inflammation markers in vitro and in vivo models, suggesting their potential as therapeutic agents for inflammatory diseases .

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